SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY ACETATE SALT
Description
Systematic Nomenclature and Synonyms
Sarcosyl-arginine-valine-tyrosine-isoleucine-histidine-proline-glycine acetate salt is officially registered under the Chemical Abstracts Service number 100900-29-6. The systematic chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its peptide structure and acetate salt form. The compound possesses numerous synonyms that reflect different naming conventions and analytical contexts, demonstrating the complexity of peptide nomenclature systems.
The primary systematic name for this compound is sarcosyl-arginine-valine-tyrosine-isoleucine-histidine-proline-glycine acetate salt, which directly indicates the sequential amino acid composition from the amino terminus to the carboxyl terminus. Alternative nomenclature includes the designation as [sarcosyl first position, glycine eighth position]-angiotensin second acetate salt, which emphasizes its relationship to the parent angiotensin second peptide. This naming convention specifically highlights the two amino acid substitutions that differentiate this analog from the native hormone sequence.
Additional synonyms documented in chemical databases include sarcosyl first position, glycine eighth position-angiotensin second trifluoroacetate and sarcosyl first position, glycine eighth position-angiotensin second acetate salt hydrate. These variations reflect different salt forms and hydration states that may occur during synthesis, purification, or storage processes. The multiplicity of names also arises from different research groups and commercial suppliers using varied nomenclature systems for the same chemical entity.
Properties
CAS No. |
100900-29-6 |
|---|---|
Molecular Formula |
C44H69N13O12 |
Molecular Weight |
972.1 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with selecting a resin compatible with Fmoc/t-Bu chemistry. Polystyrene-based resins functionalized with Rink amide or 2-chlorotrityl chloride are preferred for C-terminal amide or acid formation, respectively. For SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY, the C-terminal glycine is typically loaded first. For example, 2-chlorotrityl chloride resin achieves >95% loading efficiency when glycine is coupled using 3 equivalents of Fmoc-Gly-OH in dichloromethane (DCM) with 6 equivalents of DIPEA.
Sequential Amino Acid Coupling
The peptide chain is assembled using Fmoc-protected amino acids. Coupling reactions employ activating agents such as HBTU/HOBt or DIC/Oxyma Pure in DMF/DCM (1:1). Critical steps include:
-
Sarcosine (Sar) Incorporation : Fmoc-Sar-OH is coupled using 4 equivalents of DIC and 4 equivalents of Oxyma Pure, with a 2-hour reaction time at 25°C.
-
Arginine Handling : The Pbf group protects the guanidine side chain. Coupling Fmoc-Arg(Pbf)-OH requires extended activation (1 hour) to prevent racemization.
-
Histidine Protection : The imidazole side chain is shielded with a Boc group, and coupling Fmoc-His(Boc)-OH proceeds at 0.5 M concentration to minimize side reactions.
A representative coupling protocol is summarized below:
| Step | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|
| Deprotection | 20% Piperidine/DMF | 10 min | >99 |
| Activation | 4 eq DIC, 4 eq Oxyma Pure in DMF/DCM | 5 min | - |
| Coupling | 4 eq Fmoc-AA, 4 eq Activators | 2 hr | 98–99 |
| Wash | DMF (3×), DCM (2×) | - | - |
Data adapted from automated synthesizer protocols.
Side Chain Deprotection and Cleavage Strategies
Final Deprotection
After chain assembly, side chain protecting groups are removed using a cleavage cocktail of TFA:H2O:TIS (95:2.5:2.5 v/v). The Pbf group on arginine requires ≥2 hours for complete removal, while Boc on histidine is cleaved within 30 minutes.
Resin Cleavage and TFA Removal
The peptide-resin is treated with 90% TFA containing 5% water and 5% thioanisole for 2 hours at 25°C. Subsequent TFA removal involves repeated ether precipitation and lyophilization. Residual TFA is reduced to <0.1% using ion-exchange chromatography (IEC) with acetate buffers.
Acetate Salt Formation and Purification
Ion Exchange for Acetate Counterion
The TFA salt is converted to acetate via IEC on a Dowex 1×2 resin (acetate form). Elution with 0.1 M acetic acid ensures >99% counterion exchange. Alternatively, preparative HPLC using a mobile phase of 0.1% acetic acid in water/acetonitrile achieves simultaneous purification and salt formation.
Analytical Characterization
Purified batches are validated using:
-
HPLC : C18 column, 5–95% acetonitrile/0.1% acetic acid over 30 minutes. Purity >98% is required.
-
Mass Spectrometry : Expected [M+H]+ = 972.1 Da; observed = 972.0 ± 0.2 Da.
-
Amino Acid Analysis : Hydrolysis (6 M HCl, 110°C, 24 hr) confirms stoichiometry.
Challenges and Optimization Strategies
Racemization at Valine and Isoleucine
Valine and isoleucine couplings exhibit racemization risks (up to 5% D-isomers). Optimization with 0.1 M HOBt reduces this to <0.5%.
Solubility Issues During Chain Elongation
The hydrophobic sequence V-Y-I-H-P causes aggregation. Incorporating 30% hexafluoroisopropanol (HFIP) in DMF improves solvation and coupling efficiency.
Scale-Up and Industrial Considerations
Cost-Effective Resin Reuse
Polystyrene resins are reused up to 5 times after regeneration with 0.5 M NaOH and DCM washes, reducing costs by 40%.
Chemical Reactions Analysis
Types of Reactions
SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY ACETATE SALT can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Dityrosine, oxidized histidine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Pharmacological Applications
1.1 Cardiovascular Disorders
The compound has been identified as a potential therapeutic agent for treating cardiovascular disorders. Research indicates that peptides like SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY can act as β-arrestin effectors, which are crucial in modulating G protein-coupled receptor (GPCR) signaling pathways. This modulation can lead to significant therapeutic benefits in conditions such as acute heart failure and hypertensive crises. The administration of these peptides has shown promise in stabilizing patients with various acute cardiovascular disorders, including myocardial infarction and congestive heart failure .
1.2 Viral Infections
Another notable application is in the treatment of viral infections linked to angiotensin II receptor type 1 (AT1R). The use of SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY acetate salt has been proposed for the development of antiviral therapies, demonstrating efficacy in inhibiting viral replication through its interaction with AT1R .
Mechanistic Insights
2.1 Binding Affinity and Kinetics
Studies have utilized advanced techniques such as surface plasmon resonance (SPR) to characterize the binding affinity and kinetics of this compound with target proteins like C3b, which is integral to the complement system involved in immune responses. This characterization helps in understanding the molecular interactions that underpin its therapeutic effects .
2.2 Pharmacophore Modeling
Pharmacophore modeling has been employed to identify the essential structural features of this compound that contribute to its biological activity. This modeling aids in the design of more potent analogs by revealing critical interactions necessary for receptor binding and activation .
Case Studies
3.1 Clinical Applications in Heart Failure
A clinical study highlighted the effectiveness of peptide treatments involving this compound in patients experiencing acute heart failure. The results indicated a marked improvement in hemodynamic parameters and overall patient outcomes when administered intravenously during critical episodes .
3.2 Antiviral Efficacy
In vitro studies have demonstrated that this compound possesses antiviral properties against specific strains of viruses associated with respiratory illnesses. These findings suggest its potential role as an adjunct therapy in managing viral infections, particularly during outbreaks .
Data Tables
| Application Area | Therapeutic Use | Mechanism |
|---|---|---|
| Cardiovascular Disorders | Treatment of heart failure and hypertension | Modulation of GPCR signaling via β-arrestin |
| Viral Infections | Antiviral therapy for AT1R-linked viruses | Inhibition of viral replication |
| Study Type | Findings | Implications |
|---|---|---|
| Clinical Trials | Improved hemodynamics in heart failure patients | Supports use in acute cardiovascular events |
| In Vitro Studies | Antiviral activity against respiratory viruses | Potential for new antiviral therapies |
Mechanism of Action
The mechanism of action of SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY ACETATE SALT depends on its specific application. Generally, it interacts with molecular targets such as receptors, enzymes, or other proteins, modulating their activity and influencing cellular processes. The exact pathways involved can vary, but common mechanisms include binding to receptor sites, inhibiting enzyme activity, or altering protein conformation.
Comparison with Similar Compounds
ARG-PRO-PRO-GLY-PHE-SER-PRO-LEU ACETATE SALT (CAS: 115035-45-5)
Molecular Formula : C41H63N11O10·C2H4O2
Molecular Weight : 930.06 g/mol
Key Features :
- Contains a longer peptide sequence (8 amino acids) with repeated proline residues.
- Demonstrated applications in wound healing, particularly in combating multidrug-resistant bacterial infections when incorporated into injectable hydrogels .
Comparison : - Functional : While SAR...GLY is linked to angiotensin pathways, this compound focuses on antimicrobial and tissue regeneration applications .
BETA-ASP-ARG-VAL-TYR-ILE-HIS-PRO-PHE ACETATE SALT (CAS: 100900-31-0)
Key Features :
- Contains a β-aspartic acid (BETA-ASP) substitution, altering the peptide backbone conformation.
Comparison : - Structural : The β-aspartic acid modification may enhance metabolic stability by resisting enzymatic degradation, a feature absent in SAR...GLY .
- Functional : Both peptides share the ARG-VAL-TYR-ILE-HIS-PRO sequence, suggesting overlapping roles in angiotensin signaling. However, the addition of BETA-ASP and phenylalanine (PHE) in the C-terminal could shift receptor specificity .
Proctolin Acetate Salt (CAS: 100930-02-7)
Molecular Formula : C32H52N8O10
Molecular Weight : 708.80 g/mol
Key Features :
Rusalatide Acetate (CAS: 875455-82-6)
Key Features :
- A 17-amino-acid peptide with a complex structure, promoting bone, skin, and cardiovascular tissue repair . Comparison:
- Structural : Rusalatide’s extended sequence and disulfide bonds enhance structural complexity and stability, unlike the linear SAR...GLY.
- Functional : While both acetate salts aid tissue repair, Rusalatide’s mechanism involves direct activation of thrombin receptors (e.g., PAR-1), whereas SAR...GLY may act via angiotensin pathways .
Argipressin Acetate (CAS: 129979-57-3)
Key Features :
- Cyclic nonapeptide (CYS-TYR-PHE-GLN-ASN-CYS-PRO-ARG-GLY-NH2) with a disulfide bond, functioning as an antidiuretic hormone . Comparison:
- Structural : Cyclization and cysteine residues confer resistance to proteolysis, a feature absent in linear SAR...GLY.
- Functional : Argipressin targets vasopressin receptors (V1A, V2), whereas SAR...GLY’s sequence aligns more closely with angiotensin III analogs .
Research Findings and Functional Insights
- SAR...GLY vs. Angiotensin Analogs : SAR...GLY shares sequence homology with (VAL4)-ANGIOTENSIN III (CAS: 100900-28-5), but valine substitution at position 4 may alter receptor binding affinity and metabolic stability .
- Solubility and Stability : Acetate salts universally improve aqueous solubility, but SAR...GLY’s shorter sequence may result in faster clearance compared to larger peptides like Rusalatide .
- Therapeutic Potential: While ARG-PRO-PRO-GLY-PHE-SER-PRO-LEU Acetate is validated in wound healing, SAR...GLY’s biological activity remains speculative, necessitating further in vivo studies .
Biological Activity
SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY acetate salt is a synthetic peptide comprising a sequence of eight amino acids: sarcosine (Sar), arginine (Arg), valine (Val), tyrosine (Tyr), isoleucine (Ile), histidine (His), proline (Pro), and glycine (Gly). This compound has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities and potential therapeutic applications.
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves several key steps:
- Resin Loading : Attachment of the first amino acid to the resin.
- Deprotection : Removal of protecting groups to facilitate the addition of subsequent amino acids.
- Coupling : Activation and coupling of the next protected amino acid.
- Repetition : Iteration of deprotection and coupling until the desired sequence is achieved.
- Cleavage : Cleavage from the resin and deprotection to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors, enzymes, and other proteins. These interactions can modulate activity and influence cellular processes through mechanisms such as:
- Binding : The peptide may bind to specific receptor sites, thereby altering signaling pathways.
- Enzyme Inhibition : It may inhibit enzyme activity, impacting metabolic pathways.
- Protein Conformation Alteration : The peptide can induce conformational changes in target proteins, affecting their function.
2.2 Therapeutic Applications
Research has indicated that this peptide exhibits several promising therapeutic properties:
- Antihypertensive Effects : Studies suggest that peptides similar to SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY can modulate blood pressure through interactions with the renin-angiotensin system (RAS) . For instance, analogs have shown potential in reducing hypertension by acting as antagonists at angiotensin receptors.
- Antimicrobial Activity : Peptides containing similar sequences have demonstrated antimicrobial properties against various pathogens. The introduction of specific amino acids has been linked to enhanced activity against bacteria and fungi .
2.3 Case Studies
In a study examining the effects of angiotensin analogs on blood pressure regulation, it was found that compounds with structural similarities to SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY significantly influenced arterial pressure in hypertensive models . Additionally, research into peptide conjugates revealed that modifications on similar peptides can enhance their cytotoxicity against cancer cells, suggesting potential applications in oncology .
3.1 Comparison of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antihypertensive | Reduction in blood pressure | |
| Antimicrobial | Inhibition zones against pathogens | |
| Cytotoxicity | Enhanced effects on cancer cells |
4.
This compound represents a significant compound in peptide research due to its versatile biological activities. Its potential applications range from antihypertensive therapies to antimicrobial agents and cancer treatments. Ongoing research is likely to uncover further insights into its mechanisms and broaden its therapeutic uses.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY acetate salt, and how does the acetate counterion influence peptide stability?
- Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by cleavage and purification via reversed-phase HPLC. The acetate salt is formed by counterion exchange during lyophilization using acetic acid. Acetate salts are preferred for improved solubility in aqueous buffers and reduced hygroscopicity compared to trifluoroacetate (TFA) salts. Characterization should include mass spectrometry (MS) for sequence verification, NMR for structural confirmation, and ion chromatography to confirm acetate content .
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer: Use high-resolution mass spectrometry (HRMS) for molecular weight validation, reversed-phase HPLC with UV detection (e.g., 214 nm for peptide bonds) for purity assessment (>95%), and circular dichroism (CD) to confirm secondary structure. Acetate content can be quantified via ion chromatography or titration. Batch-to-batch variability should be monitored using these techniques .
Q. How should researchers prepare stock solutions of this peptide acetate salt to avoid aggregation or degradation?
- Methodological Answer: Dissolve the peptide in ultrapure water or a mildly acidic buffer (pH 4-5) to prevent deamidation or oxidation. Sonication or gentle heating (≤37°C) may aid solubility. Avoid freeze-thaw cycles; aliquot stock solutions and store at -80°C. Pre-filter solutions (0.22 μm) before use in cell-based assays to remove particulates .
Advanced Research Questions
Q. What experimental design considerations are essential for studying the interaction of this compound with serum proteins (e.g., BSA) in pharmacokinetic assays?
- Methodological Answer: Use fluorescence quenching assays (e.g., tryptophan fluorescence) or surface plasmon resonance (SPR) to measure binding constants (Kd). Control for acetate interference by comparing results with TFA salt forms. Include negative controls (e.g., scrambled peptide sequences) and replicate experiments to account for non-specific binding. Data interpretation must differentiate between ionic (acetate-mediated) and sequence-specific interactions .
Q. How can researchers resolve contradictions in bioactivity data between this compound batches?
- Methodological Answer: First, verify purity and acetate content across batches. If discrepancies persist, assess peptide stability under assay conditions (e.g., pH, temperature) using stability-indicating HPLC methods. Consider residual solvents (e.g., TFA from synthesis) or oxidation products (e.g., methionine sulfoxide) as confounding factors. Validate assays with a reference standard and document lot-specific variability in supplementary materials .
Q. What advanced computational strategies are recommended for predicting the acetate salt's impact on peptide-receptor binding dynamics?
- Methodological Answer: Perform molecular dynamics (MD) simulations using explicit solvent models to compare free base and acetate salt forms. Analyze salt bridges between the peptide and acetate ions, and their effect on conformational flexibility. Pair simulations with experimental data (e.g., NMR or X-ray crystallography) to validate predictions. Tools like GROMACS or AMBER are suitable for these simulations .
Q. How should researchers design stability studies to evaluate the acetate salt's shelf-life under varying storage conditions?
- Methodological Answer: Conduct accelerated stability testing at 25°C/60% RH and 40°C/75% RH over 1-6 months. Monitor degradation via HPLC (e.g., new peaks indicating hydrolysis), mass spectrometry (deamidation/oxidation products), and Karl Fischer titration (moisture content). Compare results with ICH Q1A(R2) guidelines for drug substances. Include lyophilized and solution-state samples to assess formulation-dependent degradation .
Methodological Notes
- Data Validation : Cross-reference spectral data (NMR, MS) with databases like PubChem or PeptideDB to confirm structural assignments.
- Ethical Reporting : Disclose batch-specific variability and acetate counterion effects in publications to ensure reproducibility .
- Instrument Calibration : Regularly calibrate HPLC and MS systems using certified reference standards to minimize analytical errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
